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Compound of Interest

Compound Name: N-Isopropyl Carvedilol

CAS No.: 1246819-01-1

Cat. No.: B600939 Get Quote

Executive Summary & Strategic Context
In the landscape of beta-blocker development, Carvedilol remains a critical therapeutic agent.

However, the synthesis of Carvedilol—typically involving the ring-opening of 4-(2,3-

epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine—is susceptible to side

reactions.

One critical, often overlooked impurity is N-Isopropyl Carvedilol. This tertiary amine impurity

arises typically from reductive amination side-reactions if acetone is used in cleaning or

processing steps in the presence of reducing agents, or via direct alkylation if isopropyl halides

are present in the solvent system.

The Challenge: Standard HPLC "Area %" analysis is insufficient for this impurity due to

significant response factor differences caused by the tertiary amine structure. To accurately

quantify N-Isopropyl Carvedilol in accordance with ICH Q3A(R2) guidelines, a fully

characterized Primary Reference Standard is required.

This guide contrasts the performance of a fully characterized Reference Standard against a

crude "in-situ" marker and details the rigorous characterization workflow required to certify this

material.
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Comparative Analysis: Validated Standard vs. Crude
Marker
The following data illustrates the risks of using uncharacterized materials for impurity

quantification. We compared a Certified Reference Standard (CRS) of N-Isopropyl Carvedilol
against a Crude Synthetic Marker (isolated from mother liquor without rigorous purification).

Table 1: Performance Metrics & Risk Assessment
Feature

Crude Synthetic
Marker

Certified Reference
Standard (CRS)

Impact on Drug
Development

Chromatographic

Purity
84.5% (Area %) >99.2% (Area %)

High Risk: Crude

material

overestimates impurity

levels due to co-

eluting peaks.

Assay (Mass Balance) Not Determined 98.9% w/w

Critical: Without assay

assignment,

quantitative

calculations are

effectively guesses.

Water Content (KF) 3.2% (Hygroscopic) 0.4% (Dry/Stable)

Stability: High water

content leads to rapid

degradation of the

standard.

Structural ID Tentative (MS only)
Confirmed (NMR, MS,

IR)

Regulatory:

"Tentative" ID is

rejected in

NDA/ANDA filings.

Response Factor

(RRF)
Assumed 1.0 1.12 (Experimental)

Accuracy: Using

RRF=1.0 results in a

~12% quantitation

error.
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Scientist’s Insight:

“In my experience, the most common cause of OOS (Out of Specification) results during

stability testing isn't product degradation, but the degradation of the impurity standard itself. The

Crude Marker described above absorbed 3% moisture within 48 hours, altering the weigh-in

mass and skewing all subsequent calculations. A lyophilized, argon-packed CRS is not a luxury;

it is a metrological necessity.”

Characterization Workflow & Methodology
To establish N-Isopropyl Carvedilol as a Primary Reference Standard, we employ a self-

validating "orthogonal" approach. This ensures that no single error (e.g., a co-eluting peak in

HPLC) can propagate through to the final assigned purity.

Diagram 1: The Characterization Lifecycle

Orthogonal Characterization

Crude Synthesis
(N-Alkylation)

Prep-HPLC
Purification

Salt Formation
(Tartrate/HCl)

Isolated Solid
(>99% Pure)

1H / 13C NMR
(Structure)

HR-MS
(Exact Mass)

TGA / ROI
(Volatiles/Ash)

Karl Fischer
(Water)

CoA Generation
(Mass Balance Eq)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://www.benchchem.com/product/b600939?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Orthogonal workflow ensuring structural identity and mass-balance purity assignment.

Detailed Experimental Protocols
Protocol A: Structural Elucidation (Identity)
Objective: To definitively prove the N-isopropyl substitution on the secondary amine of the

Carvedilol backbone.

Technique: 500 MHz 1H-NMR (DMSO-d6).

Key Diagnostic Signals:

Carvedilol Backbone: Aromatic protons (carbazole and phenoxy rings) remain largely

unchanged (6.6 – 8.2 ppm).

The "Smoking Gun": Look for the isopropyl group signals that are absent in Carvedilol.

Methine (CH): A septet at approximately δ 3.0 - 3.2 ppm.

Methyls ((CH3)2): A doublet (integrating to 6H) at approximately δ 1.1 - 1.3 ppm.

Mass Spectrometry (LC-MS/MS):

Instrument: Q-TOF or Orbitrap.

Mode: ESI Positive.

Theoretical Mass: Carvedilol (

) = 406.19 Da.

Target Mass: N-Isopropyl Carvedilol (

) = 448.24 Da (

).

Fragmentation: MS2 should show the loss of the isopropyl group (neutral loss of 42 Da) or

characteristic carbazole fragments (
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222/224).

Protocol B: Purity Assignment (Mass Balance)
Objective: Calculate the absolute content ("Assay") to be used on the Certificate of Analysis

(CoA). We do not use simple HPLC area %.

The Equation:

Step-by-Step:

Chromatographic Purity (%Imp):

Run two orthogonal HPLC methods (e.g., C18 Low pH and Phenyl-Hexyl Neutral pH).

Take the lowest purity value obtained to be conservative.

Volatiles (%Water + %ResSolvents):

Water: Determine via Coulometric Karl Fischer titration (triplicate).

Solvents: Headspace GC-FID (check for Acetone, IPA, DCM).

Inorganics (%ROI):

Residue on Ignition (Sulfated Ash) using a muffle furnace at 600°C.

Calculation:

Example: HPLC Purity (99.5%) - Water (0.4%) - Solvents (0.1%) - Ash (0.1%) = 98.9%

Assigned Purity.

Protocol C: HPLC Method for Impurity Profiling
This method separates N-Isopropyl Carvedilol from the parent drug and other known

impurities (A, B, C).

Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
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Mobile Phase A: Phosphate Buffer (20 mM, pH 2.5).

Mobile Phase B: Acetonitrile (ACN).

Gradient:

0 min: 20% B

20 min: 50% B

35 min: 80% B (Elution of N-Isopropyl Carvedilol expected here due to higher

lipophilicity)

40 min: 20% B

Flow Rate: 1.0 mL/min.

Detection: UV @ 240 nm (Carbazole absorption max).

Temperature: 40°C.[2]

Scientific Logic: The N-isopropyl group masks the hydrogen bonding capability of the amine

and adds significant hydrophobic bulk. Consequently, N-Isopropyl Carvedilol will elute after

Carvedilol (Reverse Phase). If it elutes before, the structure is likely incorrect (e.g., an O-

isopropyl ether).

Decision Logic for Impurity Identification
The following diagram illustrates the decision matrix a scientist should follow when

encountering an unknown peak suspected to be N-Isopropyl Carvedilol.
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Caption: Decision tree for confirming N-Isopropyl Carvedilol identity.
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Conclusion
Characterizing N-Isopropyl Carvedilol requires more than just a certificate of synthesis.[3] It

demands a metrological approach that accounts for the physicochemical shift induced by the

isopropyl group (hydrophobicity, basicity). By utilizing a Mass Balance approach rather than

simple chromatographic area, researchers protect their drug development pipeline from

regulatory queries and OOS investigations.

For routine QC, we strongly recommend establishing a Secondary Reference Standard

calibrated against the Primary Standard described above, ensuring long-term reproducibility in

your impurity profiling methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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